4-Amino-3-isopropoxyphenol

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-isopropoxyphenol has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as 4-aminoantipyrine have been used in the estimation of phenol . The reaction between phenols and 4-aminoantipyrine produces a yellow or amber-colored complex in the presence of ferricyanide .Aplicaciones Científicas De Investigación

Chlorogenic Acid (CGA) and Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid, is known for its diverse biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective roles. CGA's impact on lipid and glucose metabolism makes it relevant for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also shows hepatoprotective effects against chemical-induced injuries and influences cholesterol levels (Naveed et al., 2018).

Synthesis and Biological Evaluation of 4-Aminophenol Derivatives

Research on 4-aminophenol derivatives indicates their broad-spectrum antimicrobial and antidiabetic activities. These compounds also show promising aspects in DNA interaction studies, highlighting their potential as anticancer agents (Rafique et al., 2022).

Corrosion Inhibition Properties

4-Amino-1,2,4-triazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic mediums. These compounds exhibit mixed-type inhibition behaviors and can efficiently protect against corrosion (Elbelghiti et al., 2016).

Fluorescence Properties of 4-Amino-substituted Phenols

Certain 4-amino-substituted phenols have been studied for their fluorescence properties, aiming to develop them as molecular fluorescent probes. These compounds hold potential in biological applications, particularly in bioimaging and diagnostics (Motyka et al., 2011).

Catalytic Reduction Applications

Studies on poly(ethylene imine) composites with 4-aminophenol show potential in organic catalytic degradation and wastewater treatment. Such materials can significantly enhance the catalytic reduction processes (Feng et al., 2020).

Adsorptive Properties for Heavy Metals

Poly(4-aminophenol), synthesized through enzymatic reactions, demonstrates a high adsorption capacity for silver ions. Its adsorptive properties make it suitable for applications in environmental remediation and heavy metal recovery (Duan et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

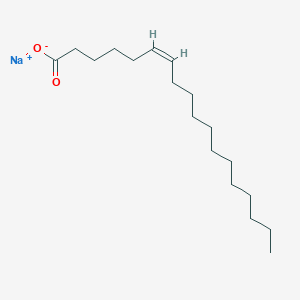

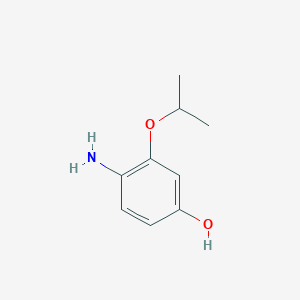

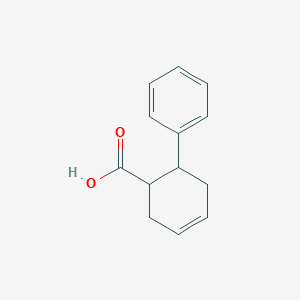

IUPAC Name |

4-amino-3-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQANNGUHADQIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)